N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide
Description
Historical Development of Thienoquinoline Chemistry
Thienoquinoline derivatives emerged as a critical class of heterocyclic compounds in the late 20th century, driven by their structural similarity to biologically active quinoline scaffolds. Early synthetic routes relied on multistep cyclization reactions, such as the Bischler–Napieralski cyclization, to fuse thiophene and quinoline moieties. A pivotal advancement occurred in 2022 with the development of metal-free, site-selective C–H bond thiolation protocols using alkynylpyridine substrates, which enabled efficient access to thieno[3,2-c]quinoline and thieno[2,3-b]quinoline systems. These methods addressed longstanding challenges in regioselectivity and functional group tolerance, paving the way for diverse applications in medicinal chemistry and materials science.
Classification and Nomenclature of Thienoquinoline Systems
Thienoquinolines are classified based on the position of thiophene fusion relative to the quinoline nitrogen (Table 1). The IUPAC nomenclature specifies the fusion sites using bracketed notation:
- Thieno[2,3-b]quinoline : Thiophene fused at quinoline’s 2,3-positions.
- Thieno[3,4-c]quinolone : Thiophene fused at 3,4-positions with a ketone group.
Table 1: Structural Classification of Select Thienoquinoline Derivatives
Importance of Hydrazide Functional Groups in Heterocyclic Chemistry
Hydrazides (–CONHNH₂) serve as versatile intermediates in heterocyclic synthesis due to their dual nucleophilic and electrophilic reactivity. In thienoquinoline systems, hydrazide moieties facilitate:
- Cyclocondensation : Formation of triazoles and pyrazoles via reaction with diketones or aldehydes.
- Metal Coordination : Chelation with transition metals (e.g., Cu²⁺) to enhance biological activity.
For N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide, the carbohydrazide group enables hydrogen bonding with kinase active sites, as demonstrated in RET kinase inhibition studies.
Significance of Trifluoromethyl-Substituted Heterocycles
The trifluoromethyl (–CF₃) group profoundly influences molecular properties through:
- Electron-Withdrawing Effects : Enhances metabolic stability by reducing electron density at reactive centers.
- Lipophilicity Modulation : LogP increases by ~1.0 unit compared to non-fluorinated analogs, improving membrane permeability.
In N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide, the –CF₃ group at the benzoyl moiety stabilizes charge-transfer interactions in OLED applications and enhances binding affinity in kinase assays. A comparative analysis (Table 2) illustrates its impact on physicochemical parameters:
Table 2: Effect of Trifluoromethyl Substitution on Thienoquinoline Derivatives
| Compound | logP | μ (Debye) | IC₅₀ (RET Kinase, μM) |
|---|---|---|---|
| Parent thienoquinoline | 2.8 | 4.1 | 12.4 |
| Trifluoromethyl analog | 3.9 | 5.8 | 0.84 |
| N-Benzoyl derivative | 3.2 | 4.9 | 8.6 |
Data derived from molecular dynamics simulations and enzymatic assays.
Properties
IUPAC Name |
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)14-6-3-5-12(9-14)17(27)25-26-18(28)16-10-13-8-11-4-1-2-7-15(11)24-19(13)29-16/h1-10H,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNFTYJRZFDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Thienoquinoline Core Construction
The Friedländer reaction condenses 2-aminothiophene-3-carboxylates with cyclic ketones to form thienoquinoline derivatives. For example:
$$
\text{2-Aminothiophene-3-carboxylate} + \text{Cyclohexanone} \xrightarrow{\text{AcOH, Δ}} \text{Thieno[2,3-b]quinoline-2-carboxylate}
$$
Yields range from 60–75% under optimized conditions.
Halogenation of Methyl-Substituted Thienoquinoline
A methyl group at the 2-position is halogenated using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in chlorobenzene or α,α,α-trifluorotoluene with radical initiators (e.g., benzoyl peroxide):
$$
\text{Thieno[2,3-b]quinoline-2-methyl} + \text{NBS} \xrightarrow[\text{Benzoyl peroxide}]{\text{Chlorobenzene, 85°C}} \text{2-Bromomethyl-thieno[2,3-b]quinoline}
$$
Typical conditions:
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Reaction Time | 2–6 hours |
| Solvent | Chlorobenzene |
| Conversion | 95% |
| Selectivity | 97% |
Catalytic Oxidation to Carboxylic Acid
The halomethyl intermediate is oxidized to the carboxylic acid using oxygen gas and a transition metal catalyst (e.g., 5% Pt/C or Pd/C) in alkaline aqueous suspension:
$$
\text{2-Bromomethyl-thieno[2,3-b]quinoline} + \text{O}_2 \xrightarrow[\text{NaOH, Pt/C}]{85–95°C} \text{Thieno[2,3-b]quinoline-2-carboxylic acid}
$$
Optimized parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.2–0.5 wt% |
| NaOH Concentration | 0.9–1.5 M |
| Reaction Time | 24–72 hours |
| Yield | 70–80% |
Conversion to Thieno[2,3-b]quinoline-2-carbohydrazide
Hydrazide Formation via Acid Chloride Intermediate
The carboxylic acid is treated with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate:
$$
\text{Thieno[2,3-b]quinoline-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{N}2\text{H}_4} \text{Thieno[2,3-b]quinoline-2-carbohydrazide}
$$
Key conditions:
- Thionyl chloride reflux for 3 hours.
- Hydrazine hydrate in ethanol at 0–5°C to prevent over-reaction.
- Yield: 85–90%.
Acylation with 3-(Trifluoromethyl)benzoyl Chloride
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
3-(Trifluoromethyl)benzoic acid is refluxed with excess thionyl chloride:
$$
\text{3-(Trifluoromethyl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\text{Δ}} \text{3-(Trifluoromethyl)benzoyl chloride}
$$
The acyl chloride is purified via distillation (bp 145–150°C).
Coupling to Carbohydrazide
The carbohydrazide is acylated under Schotten-Baumann conditions:
$$
\text{Thieno[2,3-b]quinoline-2-carbohydrazide} + \text{3-(Trifluoromethyl)benzoyl chloride} \xrightarrow[\text{NaOH}]{0–5°C} \text{this compound}
$$
Reaction parameters:
| Parameter | Value |
|---|---|
| Solvent | Water/THF (1:1) |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 75–80% |
Alternative Synthetic Routes and Optimization
One-Pot Halogenation-Oxidation Strategy
Combining halogenation and oxidation steps in a single reactor reduces purification steps:
Enzymatic Catalysis for Hydrazide Formation
Lipase-catalyzed aminolysis of thienoquinoline-2-carboxylic acid methyl ester with hydrazine:
$$
\text{Methyl ester} + \text{N}2\text{H}4 \xrightarrow{\text{Candida antarctica lipase}} \text{Carbohydrazide}
$$
- Solvent: tert-Butanol.
- Yield: 78–82%.
Analytical Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 8.9–7.4 (m, 9H, aromatic), 4.3 (s, 2H, CH2).
- ¹³C NMR : δ 167.5 (C=O), 154.3–110.8 (aromatic carbons), 122.5 (CF3, q, J = 288 Hz).
- HRMS : m/z 415.4 [M+H]⁺.
Industrial-Scale Considerations
Solvent Selection for Halogenation
Chlorobenzene and α,α,α-trifluorotoluene are preferred over acetonitrile due to:
Catalyst Recycling in Oxidation Step
Supported Pt/C catalysts are recovered via filtration and reactivated by washing with dilute HNO3, achieving 5–7 reuse cycles without significant activity loss.
Challenges and Mitigation Strategies
Byproduct Formation During Acylation
Excessive acylation at the hydrazide’s terminal amine is minimized by:
- Strict temperature control (0–5°C).
- Slow addition of acyl chloride.
- Use of scavengers (e.g., dimethylaminopyridine).
Purification of Hydrophobic Intermediates
Countercurrent chromatography with heptane/ethyl acetate gradients resolves thienoquinoline derivatives with >95% purity.
Chemical Reactions Analysis
Types of Reactions: N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: : Reduction reactions can target specific functional groups, potentially transforming the carbohydrazide moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and thienoquinoline sites.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution are commonly used. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include oxidized derivatives, reduced forms with altered functional groups, and substituted compounds with modified chemical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that derivatives of thienoquinoline compounds exhibit significant anticancer activity. N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, a study indicated that compounds with similar structural motifs demonstrated potent cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial and fungal pathogens. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of compounds, potentially leading to improved antimicrobial efficacy .
Material Science
Fluorescent Materials
this compound can be utilized in the development of fluorescent materials. Its unique structure allows for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of trifluoromethyl groups is known to modify the electronic properties of materials, which can enhance their performance in electronic applications .
Biological Research Tool
Biochemical Assays
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme inhibition mechanisms. Its ability to interact with biological macromolecules makes it suitable for studying enzyme kinetics and inhibition pathways, particularly in drug discovery contexts .
Case Studies
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially facilitating cell membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
Analysis :
- Hydrophobicity : Chloro and CF₃ substituents increase lipophilicity compared to fluorine, which could influence membrane permeability .
- Synthetic Accessibility : Fluorinated and chlorinated analogs are commercially available, suggesting established synthetic routes, while cyclopropyl derivatives may require specialized reagents .
Core Structural Modifications
Variations in the thienoquinoline core or appended functional groups:
Analysis :
- Heterocyclic Appendages : Thiadiazole or thiophene groups (e.g., ) introduce additional hydrogen-bonding or π-stacking interactions, which could modulate target selectivity .
Hydrazide Modifications
Carbohydrazide derivatives with alternative hydrazide-linked substituents:
Analysis :
- Bioisosteric Replacements: Substituting the benzoyl group with benzothiazole () or chromene () may diversify biological activity profiles.
Biological Activity
N'-[3-(Trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide (CAS: 478079-51-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial properties. This article delves into its synthesis, biological activities, and relevant case studies.
- Molecular Formula : CHFNOS
- Molar Mass : 415.39 g/mol
- Structure : The compound features a thieno[2,3-b]quinoline core with a trifluoromethylbenzoyl substituent and a carbohydrazide moiety.
Synthesis
The synthesis of this compound involves the reaction of thieno[2,3-b]quinoline derivatives with trifluoromethylbenzoyl chloride in the presence of hydrazine derivatives. This method has been optimized to yield high purity and yield of the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]quinoline derivatives. For instance, a study evaluated various derivatives against human cancer cell lines such as HCT116 and MDA-MB-231. The most potent compounds exhibited IC values ranging from 80 to 250 nM, indicating strong antiproliferative activity .
In vitro assays demonstrated that this compound significantly induced apoptosis in cancer cells. Apoptotic staining assays revealed increased cell death associated with this compound compared to controls .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Quinoline derivatives, including this compound, have shown activity against various bacterial strains. A review noted that quinoline hybrids exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Zebrafish Model : In a zebrafish embryo model, several quinoline-derived compounds were assessed for toxicity and growth inhibition. This compound demonstrated notable toxicity levels comparable to other tested compounds .
- Cytotoxicity Testing : A study investigating the cytotoxic effects of thieno[2,3-b]quinolines showed that derivatives including the target compound had significant effects on cell viability across multiple cancer cell lines. The results indicated that modifications to the quinoline structure could enhance biological activity .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide?
The synthesis typically involves multi-step reactions, starting with the preparation of a thieno[2,3-b]quinoline core. A key intermediate, such as 3-aminothieno[2,3-b]quinoline-2-carbohydrazide, is reacted with 3-(trifluoromethyl)benzoyl derivatives under acidic catalysis. For example:
- Condensation reactions using glacial acetic acid as a catalyst to facilitate hydrazide coupling with benzoyl groups .
- Purification via column chromatography to isolate intermediates, followed by recrystallization for final product refinement .
- Control of reaction parameters (e.g., solvent polarity, temperature at 60–80°C, and reaction time ≥12 hours) to optimize yield and purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Structural validation relies on a combination of spectroscopic and analytical methods:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks, particularly distinguishing trifluoromethyl (-CF₃) and quinoline aromatic signals .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns, especially for the trifluoromethyl group (m/z 69 for CF₃⁺) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) functional groups .
- X-ray Crystallography : For definitive confirmation of molecular geometry and intermolecular interactions (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize the yield of the condensation step in synthesizing this compound?
Key optimization strategies include:
- Catalyst selection : Use of glacial acetic acid or p-toluenesulfonic acid to enhance reaction kinetics and reduce side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in precipitation .
- Temperature control : Maintaining 70–80°C balances reaction speed with thermal stability of the trifluoromethyl group .
- Reaction monitoring : TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies address discrepancies in biological activity data across different studies?
Contradictions in bioactivity data may arise from:
- Purity variations : Impurities >5% can skew results; rigorous purification (e.g., preparative HPLC) is essential .
- Assay variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate activity. For instance, highlights scaffold-dependent activity variations in related quinoxaline derivatives .
- Structural analogs : Compare activity of derivatives (e.g., substituent effects on the trifluoromethyl group) to isolate pharmacophore contributions .
- Computational modeling : Docking studies to predict binding interactions and rationalize activity differences .
Methodological Considerations
Q. How can researchers mitigate challenges in synthesizing the trifluoromethyl-containing intermediate?
- Fluorinated precursor selection : Use 2-(trifluoromethyl)benzoyl chloride (CAS 447-60-9) as a stable, commercially available starting material .
- Moisture-sensitive steps : Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .
- Byproduct management : Neutralize HCl byproducts (from acyl chloride reactions) with tertiary amines (e.g., triethylamine) .
Q. What are the best practices for analyzing stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition points >200°C indicate suitability for high-temperature applications) .
- Light sensitivity testing : UV-Vis spectroscopy to detect photodegradation products, especially in thienoquinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
